N-ethyl-4-formyl-N-methylbenzamide
Overview
Description
N-ethyl-4-formyl-N-methylbenzamide is an organic compound with the molecular formula C11H13NO2 It is a benzamide derivative, characterized by the presence of an ethyl group, a formyl group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-formyl-N-methylbenzamide typically involves the reaction of N-ethyl-N-methylbenzamide with a formylating agent. One common method is the Vilsmeier-Haack reaction, where N-ethyl-N-methylbenzamide is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the para position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: N-ethyl-4-carboxy-N-methylbenzamide.
Reduction: N-ethyl-4-hydroxymethyl-N-methylbenzamide.
Substitution: N-ethyl-4-nitro-N-methylbenzamide, N-ethyl-4-sulfonyl-N-methylbenzamide, and N-ethyl-4-halo-N-methylbenzamide.
Scientific Research Applications
N-ethyl-4-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to create a variety of derivatives.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-4-formyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids or nucleotides. This interaction can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-methylbenzamide: Lacks both the ethyl and formyl groups, resulting in different chemical and biological properties.
N-ethylbenzamide:
Uniqueness
N-ethyl-4-formyl-N-methylbenzamide is unique due to the presence of both the formyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. The formyl group allows for further chemical modifications, while the methyl group can influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
N-ethyl-4-formyl-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-12(2)11(14)10-6-4-9(8-13)5-7-10/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDPJWLRDLZEBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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